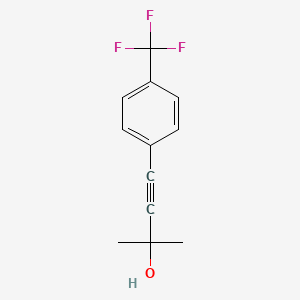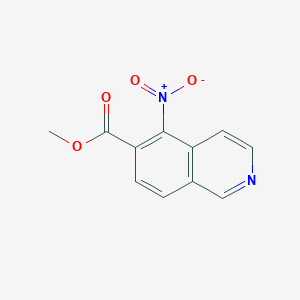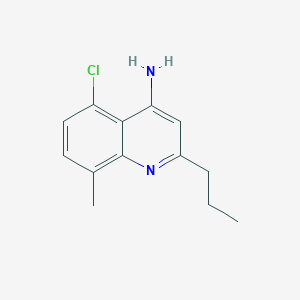
2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(4-(Trifluormethyl)phenyl)but-3-in-2-ol ist eine chemische Verbindung mit der Summenformel C12H11F3O. Sie zeichnet sich durch das Vorhandensein einer Trifluormethylgruppe aus, die an einen Phenylring gebunden ist, der wiederum mit einer But-3-in-2-ol-Struktur verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methyl-4-(4-(Trifluormethyl)phenyl)but-3-in-2-ol umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 4-(Trifluormethyl)benzaldehyd und 2-Methyl-3-butin-2-ol.
Reaktionsbedingungen: Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, wobei häufig eine Base wie Kaliumcarbonat (K2CO3) und ein Lösungsmittel wie Dimethylsulfoxid (DMSO) verwendet werden.
Reaktionsmechanismus: Die Reaktion verläuft über eine nucleophile Addition des But-3-in-2-ols an den Benzaldehyd, gefolgt von einer Dehydratisierung, um das gewünschte Produkt zu bilden.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 2-Methyl-4-(4-(Trifluormethyl)phenyl)but-3-in-2-ol Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren, wie z. B. Destillation und Kristallisation, sind in der industriellen Produktion üblich.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Methyl-4-(4-(Trifluormethyl)phenyl)but-3-in-2-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(4-(Trifluormethyl)phenyl)but-3-in-2-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und ihre Interaktionen mit Biomolekülen untersucht.
Medizin: Die Forschung untersucht derzeit ihr Potenzial als pharmazeutisches Zwischenprodukt oder als Wirkstoff.
Industrie: Es wird bei der Entwicklung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Methyl-4-(4-(Trifluormethyl)phenyl)but-3-in-2-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Diese Eigenschaft ist entscheidend für ihre potenziellen biologischen und medizinischen Anwendungen.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological and medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methyl-4-phenylbut-3-in-2-ol: Ähnliche Struktur, aber ohne die Trifluormethylgruppe.
2-Methyl-4-(4-nitrophenyl)but-3-in-2-ol: Enthält eine Nitrogruppe anstelle einer Trifluormethylgruppe.
Einzigartigkeit
Das Vorhandensein der Trifluormethylgruppe in 2-Methyl-4-(4-(Trifluormethyl)phenyl)but-3-in-2-ol verleiht einzigartige chemische und physikalische Eigenschaften, wie z. B. erhöhte Lipophilie und Stabilität.
Eigenschaften
CAS-Nummer |
156301-63-2 |
|---|---|
Molekularformel |
C12H11F3O |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
2-methyl-4-[4-(trifluoromethyl)phenyl]but-3-yn-2-ol |
InChI |
InChI=1S/C12H11F3O/c1-11(2,16)8-7-9-3-5-10(6-4-9)12(13,14)15/h3-6,16H,1-2H3 |
InChI-Schlüssel |
OKTRUYSUCGJWKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)






![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)
![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)

![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)
